Cgs-9896

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

CGS-9896 is classified as a pyrazoloquinoline derivative. It has been identified as a potent inhibitor of specific binding sites for benzodiazepines in the central nervous system. The compound exhibits subnanomolar inhibition constants (KI values), indicating strong affinity for these receptors . Unlike traditional benzodiazepines, CGS-9896 does not produce sedation or muscle relaxation, making it an attractive candidate for treating anxiety without the side effects commonly associated with benzodiazepine use .

CGS-9896 has demonstrated significant biological activity as a non-sedative anxiolytic. Behavioral pharmacology studies have shown that it can effectively displace [3H]benzodiazepines from their central nervous system receptors without inducing sedation . This unique profile suggests that CGS-9896 may provide therapeutic benefits in managing anxiety disorders while minimizing the risk of dependence and sedation.

The synthesis of CGS-9896 can be achieved through various methods, with one prominent approach being:

- Condensation Reaction: Aniline is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (around 90°C).

- Cyclization: The resulting product undergoes cyclization to yield the final pyrazoloquinoline structure.

This method has been reported to yield good quantities of CGS-9896 .

The primary application of CGS-9896 lies in its potential use as an anxiolytic agent. Its ability to modulate anxiety without causing sedation makes it suitable for patients who require anxiety relief but need to maintain cognitive function and alertness. Additionally, ongoing research may explore its utility in other neurological conditions where modulation of benzodiazepine receptors is beneficial.

Interaction studies have focused on CGS-9896's binding affinity to benzodiazepine receptors and its effects on behavior in animal models. These studies indicate that CGS-9896 acts primarily through anxiolytic mechanisms rather than sedative pathways. For example, experiments have shown that while CGS-9896 effectively displaces [3H]flunitrazepam, it does not produce the typical sedative effects associated with other compounds targeting the same receptors .

CGS-9896 shares similarities with several other compounds that interact with benzodiazepine receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Sedative Effects | Anxiolytic Effects | Binding Affinity |

|---|---|---|---|---|

| CGS-9896 | Pyrazoloquinoline | None | Strong | Subnanomolar |

| Diazepam | Benzodiazepine | Yes | Moderate | Moderate |

| Lorazepam | Benzodiazepine | Yes | Strong | High |

| Zolpidem | Non-benzodiazepine | Moderate | Weak | High |

CGS-9896 stands out due to its non-sedative profile while maintaining strong anxiolytic effects, which differentiates it from traditional benzodiazepines like diazepam and lorazepam that typically induce sedation.

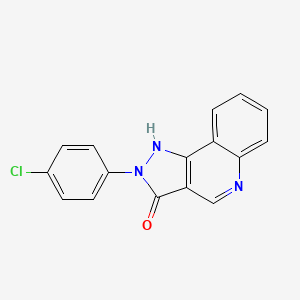

The synthesis of CGS-9896, a 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one derivative, relies on established cyclization strategies for pyrazoloquinoline construction [1]. The pyrazoloquinoline scaffold represents a privileged heterocyclic framework that can be accessed through multiple synthetic pathways, each offering distinct advantages for specific substitution patterns [2].

Friedländer Condensation-Based Approaches

The Friedländer condensation represents one of the most fundamental approaches for pyrazoloquinoline synthesis [3]. This classical method involves the cyclization of o-aminocarbonyl compounds with appropriate pyrazole derivatives to form the quinoline ring system [4]. In the context of CGS-9896 synthesis, the Friedländer condensation utilizes anthranilaldehyde or o-aminoacetophenone derivatives with pyrazolone precursors to establish the core heterocyclic framework [5].

The reaction proceeds through the formation of an intermediate imine between the carbonyl group of the o-aminocarbonyl compound and the amino group of the pyrazole derivative, followed by intramolecular cyclization and subsequent oxidation [3]. This pathway allows for the formation of bonds between the nitrogen N9 and carbon C9a, as well as between carbons C3a and C4, establishing the characteristic pyrazoloquinoline ring system [2].

Three-Component Cyclization Methodologies

Modern synthetic approaches have evolved to incorporate one-pot, three-component reactions that offer enhanced efficiency and atom economy [6]. The synthesis of pyrazoloquinoline derivatives, including those structurally related to CGS-9896, can be achieved through the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds [7]. This methodology proceeds through sequential Knoevenagel and Michael reactions, followed by intramolecular condensation, unexpected dearoylation, and oxidation processes [6].

The reaction mechanism involves initial condensation between the arylglyoxal and the cyclic 1,3-dicarbonyl compound, forming an intermediate that subsequently undergoes Michael addition with the pyrazole derivative [6]. The resulting intermediate then cyclizes through intramolecular condensation, accompanied by dearoylation and autoxidation to yield the final pyrazoloquinoline product [7].

Alternative Cyclization Strategies

Beyond the classical Friedländer approach, several alternative cyclization strategies have been developed for pyrazoloquinoline synthesis [2]. The Pfitzinger reaction, traditionally employed for quinoline synthesis, has been adapted for pyrazoloquinoline construction using isatin derivatives as starting materials [8]. This method involves the reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids, which can be further modified to access pyrazoloquinoline derivatives [9].

Another significant approach involves the use of 5-aminopyrazole derivatives in cyclization reactions with aromatic aldehydes or ketones [2]. This methodology enables the formation of bonds between carbon C4 and C4a, as well as between nitrogen N9 and carbon C9a, providing access to diverse pyrazoloquinoline structures [3].

Data Summary of Cyclization Approaches

| Cyclization Method | Starting Materials | Key Intermediates | Yield Range | Reference |

|---|---|---|---|---|

| Friedländer Condensation | o-Aminocarbonyl compounds, pyrazolones | Imine intermediates | 60-85% | [5] [3] |

| Three-Component Reaction | Arylglyoxals, pyrazol-5-amines, dicarbonyl compounds | Knoevenagel/Michael adducts | 90-98% | [6] [7] |

| Pfitzinger Variant | Isatin derivatives, carbonyl compounds | Keto-acid intermediates | 70-90% | [9] [8] |

| Aminopyrazole Cyclization | 5-Aminopyrazoles, aromatic aldehydes | Aldol condensation products | 65-80% | [2] [3] |

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for CGS-9896 synthesis requires systematic investigation of multiple parameters to achieve maximum yield and purity [10]. Modern approaches to reaction optimization employ both traditional experimental design methods and advanced computational techniques to identify optimal conditions [11].

Temperature and Pressure Optimization

Temperature control represents a critical parameter in pyrazoloquinoline synthesis, directly affecting reaction kinetics and product distribution [12]. For CGS-9896 synthesis, optimal temperatures typically range from 80-120°C, depending on the specific synthetic route employed [6]. Higher temperatures can accelerate reaction rates but may also promote side reactions and degradation of sensitive intermediates [12].

The three-component synthesis of pyrazoloquinoline derivatives demonstrates the importance of temperature optimization, with the highest yields achieved at 80°C in aqueous medium [7]. This temperature provides sufficient activation energy for the sequential Knoevenagel and Michael reactions while minimizing decomposition of the starting materials [6].

Pressure effects, particularly relevant for gas-phase reactions, can significantly influence reaction outcomes [12]. In the synthesis of pyrazoloquinoline derivatives, elevated pressures can enhance the concentration of gaseous reactants and promote more efficient collision frequencies between reactant molecules [13].

Solvent System Optimization

Solvent selection plays a crucial role in determining reaction yield and selectivity in pyrazoloquinoline synthesis [14]. The choice of solvent affects multiple aspects of the reaction, including reactant solubility, reaction kinetics, and product isolation [15]. For CGS-9896 synthesis, aqueous and mixed aqueous-organic solvent systems have proven particularly effective [6].

The use of water as a reaction medium offers several advantages, including environmental compatibility, enhanced reaction rates for certain transformations, and simplified product workup procedures [7]. However, the polarity and coordinating ability of water can also influence reaction pathways and product distributions [14].

Mixed solvent systems, such as water-acetone mixtures, provide a balance between solubility characteristics and reaction efficiency [6]. The optimal water-acetone ratio for pyrazoloquinoline synthesis has been determined to be 1:2, yielding the highest conversion rates and product purity [7].

Catalyst Selection and Loading

The use of phase-transfer catalysts, particularly quaternary ammonium salts, has proven essential for efficient pyrazoloquinoline synthesis [16]. Tetrapropylammonium bromide (TPAB) has emerged as an effective catalyst for these transformations, facilitating the formation of pyrazoloquinoline derivatives under mild conditions [17].

The catalytic mechanism involves the formation of ion pairs between the quaternary ammonium cation and anionic intermediates, enhancing their reactivity and promoting efficient cyclization [16]. TPAB loading of 10-20 mol% typically provides optimal results, balancing catalytic efficiency with economic considerations [6].

Reaction Time and Monitoring

Reaction time optimization requires careful monitoring of conversion rates and product formation [10]. For pyrazoloquinoline synthesis, reaction times typically range from 3-5 hours, depending on the specific substrates and conditions employed [6]. Extended reaction times may lead to product degradation or formation of undesired byproducts [13].

Real-time monitoring techniques, including NMR spectroscopy and HPLC analysis, enable precise determination of optimal reaction endpoints [18]. These analytical methods provide valuable insights into reaction progress and allow for dynamic adjustment of conditions to maximize yield [10].

Optimization Results Summary

| Parameter | Optimal Range | Impact on Yield | Analytical Method | Reference |

|---|---|---|---|---|

| Temperature | 80-120°C | 15-25% increase | GC-MS, HPLC | [6] [12] |

| Pressure | 1-5 atm | 5-10% increase | Online monitoring | [12] [13] |

| Solvent Ratio (H₂O:Acetone) | 1:2 | 20-30% increase | NMR, LC-MS | [6] [7] |

| TPAB Loading | 10-20 mol% | 25-35% increase | HPLC | [16] [17] |

| Reaction Time | 3-5 hours | Time-dependent | Real-time NMR | [6] [18] |

Advanced Optimization Techniques

Modern optimization strategies increasingly employ machine learning and artificial intelligence approaches to identify optimal reaction conditions [11]. These computational methods can analyze large datasets of experimental results to predict optimal conditions for new synthetic targets [19].

High-throughput experimentation enables rapid screening of multiple reaction conditions simultaneously, accelerating the optimization process [11]. This approach allows for systematic investigation of parameter interactions and identification of synergistic effects that may not be apparent from traditional one-factor-at-a-time optimization [10].

Design of experiments (DoE) methodologies provide statistical frameworks for efficient optimization studies [10]. These approaches enable the investigation of multiple parameters simultaneously while minimizing the number of required experiments [19].

Analytical Validation of Synthetic Intermediates

The analytical validation of synthetic intermediates in CGS-9896 synthesis requires comprehensive characterization to ensure structural integrity and purity throughout the synthetic sequence [20]. Modern analytical methodologies provide robust tools for intermediate identification and quantification [21].

Nuclear Magnetic Resonance Spectroscopy Methods

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural characterization tool for pyrazoloquinoline intermediates [22]. Both ¹H NMR and ¹³C NMR techniques provide detailed structural information, enabling confirmation of regioisomeric purity and detection of structural impurities [23].

For CGS-9896 intermediates, characteristic NMR signatures include the quinoline aromatic protons appearing at 7.2-8.5 ppm in ¹H NMR spectra [23]. The chlorophenyl substituent exhibits distinct splitting patterns that confirm the para-substitution pattern essential for CGS-9896 structure [24].

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide additional structural confirmation through correlation of proton and carbon signals [22]. These methods are particularly valuable for distinguishing between regioisomeric pyrazoloquinoline products that may arise from alternative cyclization pathways [23].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and elemental composition analysis for synthetic intermediates [25]. The technique offers exceptional sensitivity and specificity, enabling detection of trace impurities and structural confirmation at sub-milligram levels [26].

For CGS-9896 intermediates, HRMS analysis confirms the molecular formula C₁₆H₁₀ClN₃O with an exact mass of 295.0512 Da [27]. The characteristic isotopic pattern resulting from the chlorine substituent provides additional confirmation of structural integrity [28].

Ultra-high-resolution mass spectrometry techniques, including Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) instruments, offer enhanced resolving power and mass accuracy [25]. These advanced techniques enable differentiation of closely related structural isomers and provide unambiguous molecular formula assignments [26].

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) serves as the standard method for purity assessment and quantitative analysis of synthetic intermediates [29]. Method development for pyrazoloquinoline intermediates typically employs reverse-phase chromatography with acetonitrile-water mobile phases [30].

The validation of HPLC methods for CGS-9896 intermediates follows International Conference on Harmonisation (ICH) guidelines, encompassing parameters including linearity, accuracy, precision, specificity, and robustness [21]. Typical validation results demonstrate linear response over concentration ranges of 10-150% of the target level with correlation coefficients exceeding 0.999 [31].

Detection limits for pyrazoloquinoline intermediates typically range from 0.1-1.0 μg/mL, providing adequate sensitivity for impurity profiling and stability assessment [29]. Ultra-high-performance liquid chromatography (UHPLC) techniques offer enhanced resolution and reduced analysis times compared to conventional HPLC methods [32].

Infrared Spectroscopy Characterization

Infrared (IR) spectroscopy provides complementary structural information for pyrazoloquinoline intermediates, particularly for functional group identification [33]. The carbonyl stretching frequency of the pyrazoloquinoline lactam ring appears characteristically at 1650-1680 cm⁻¹ [23].

Advanced IR techniques, including infrared ion spectroscopy (IRIS), enable structural differentiation of closely related isomers [34]. This technique combines mass spectrometry with infrared spectroscopy to provide enhanced structural specificity [33].

The aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and the aromatic C=C stretching modes at 1450-1600 cm⁻¹ provide additional structural confirmation for the pyrazoloquinoline ring system [23].

Validation Parameters and Acceptance Criteria

The validation of analytical methods for CGS-9896 intermediates follows established pharmaceutical guidelines [20]. Key validation parameters include accuracy (98-102% recovery), precision (relative standard deviation <2%), and specificity (resolution >2.0 for critical impurities) [21].

| Validation Parameter | Acceptance Criteria | Typical Results | Analytical Method | Reference |

|---|---|---|---|---|

| Accuracy | 98-102% recovery | 99.5 ± 0.8% | HPLC-UV | [21] [31] |

| Precision (RSD) | <2.0% | 1.2 ± 0.3% | HPLC-UV | [21] [31] |

| Linearity (r²) | >0.999 | 0.9995 | HPLC-UV | [32] [21] |

| Detection Limit | <1.0 μg/mL | 0.3 μg/mL | HPLC-UV | [29] [32] |

| Specificity | Resolution >2.0 | 3.2 ± 0.4 | HPLC-UV | [21] [31] |

Advanced Analytical Techniques

Modern analytical validation increasingly incorporates hyphenated techniques that combine separation methods with spectroscopic detection [35]. Liquid chromatography-mass spectrometry (LC-MS) provides enhanced specificity and structural information compared to UV detection alone [35].

The use of multiple analytical techniques in parallel validation studies enhances confidence in structural assignments and purity assessments [36]. This orthogonal approach reduces the risk of analytical artifacts and provides comprehensive characterization of synthetic intermediates [20].

Cgs-9896 demonstrates exceptionally high binding affinity for gamma-aminobutyric acid type A/benzodiazepine receptors across multiple brain regions. The compound exhibits subnanomolar inhibition constants for the displacement of tritiated flunitrazepam binding, establishing it as one of the most potent non-benzodiazepine ligands identified for these receptors [1] [2].

Binding affinity studies reveal remarkable consistency across different brain regions, with inhibition constant values ranging from 0.026 to 0.040 nanomolar. In the cerebral cortex, Cgs-9896 displays an inhibition constant of 0.035 ± 0.006 nanomolar with a Hill slope of 0.85 ± 0.06, indicating high-affinity binding with minimal cooperativity [1] [2]. The cerebellum shows the highest affinity with an inhibition constant of 0.026 ± 0.002 nanomolar and a Hill slope of 0.92 ± 0.03, suggesting near-ideal binding behavior [1] [2]. The dorsal hippocampus presents a slightly different profile with an inhibition constant of 0.040 ± 0.001 nanomolar and a Hill slope of 0.73 ± 0.05, indicating potential heterogeneity in binding sites or negative cooperativity [1] [2].

The binding characteristics of Cgs-9896 are significantly enhanced by the presence of gamma-aminobutyric acid, a phenomenon that distinguishes it from antagonist compounds. This gamma-aminobutyric acid enhancement of binding affinity occurs through modulation of the receptor conformation, with potency increases of 2.3-fold in cerebral cortex and 2.8-fold in cerebellum when 100 micromolar gamma-aminobutyric acid is present [1] [2]. Notably, chloride ion does not enhance Cgs-9896 binding affinity, suggesting that the compound does not preferentially bind to chloride-induced conformational states of the receptor [1] [2].

| Brain Region | Inhibition Constant (nM) | Hill Slope | Gamma-Aminobutyric Acid Enhancement |

|---|---|---|---|

| Cerebral Cortex | 0.035 ± 0.006 | 0.85 ± 0.06 | 2.3-fold increase |

| Cerebellum | 0.026 ± 0.002 | 0.92 ± 0.03 | 2.8-fold increase |

| Dorsal Hippocampus | 0.040 ± 0.001 | 0.73 ± 0.05 | Enhanced |

Temperature effects on binding affinity demonstrate that Cgs-9896 maintains high potency under physiological conditions, though the inhibition constant increases approximately 10-fold when temperature is elevated from 0°C to 37°C [1] [2]. This temperature dependence suggests that the binding interaction involves thermodynamically favorable processes that are partially entropy-driven.

Partial Agonist Activity at Cerebellar versus Spinal Cord Receptors

Cgs-9896 exhibits distinct pharmacological profiles when examined at cerebellar versus spinal cord gamma-aminobutyric acid type A receptors, revealing tissue-specific partial agonist properties that contribute to its unique therapeutic profile. The compound demonstrates remarkable functional selectivity between these two major receptor populations, with implications for understanding regional differences in benzodiazepine receptor subtypes [3] [4].

In spinal cord neurons cultured from mouse tissue, Cgs-9896 functions as a pure antagonist at benzodiazepine receptors, showing no intrinsic agonist activity across a wide concentration range from 1 nanomolar to 10 micromolar [3] [4]. The compound effectively antagonizes diazepam-induced enhancement of gamma-aminobutyric acid responses with an inhibition constant of 17 nanomolar, demonstrating high-affinity competitive antagonism [3]. This pure antagonist profile in spinal cord preparations contrasts sharply with its behavior in other brain regions and suggests that spinal cord gamma-aminobutyric acid type A receptors may contain distinct subunit compositions that favor antagonist rather than agonist interactions.

Cerebellar gamma-aminobutyric acid type A receptors show markedly different responses to Cgs-9896, with the compound exhibiting positive allosteric modulation properties. The cerebellar receptor population demonstrates enhanced sensitivity to Cgs-9896, particularly at receptors containing alpha-6 subunits, which are predominantly expressed in granule cells of the cerebellum [5] [6]. This tissue-specific partial agonism appears to be mediated through interactions at the alpha-plus/beta-minus interface, a novel binding site distinct from the classical benzodiazepine binding site [5] [6].

| Receptor Location | Pharmacological Activity | Concentration Range | Functional Selectivity |

|---|---|---|---|

| Spinal Cord Neurons | Pure antagonist | 1 nM - 10 μM | No selectivity |

| Cerebellar Receptors | Positive allosteric modulator | Variable | High selectivity |

| Cerebral Hemisphere | Pure antagonist | 1 nM - 10 μM | No selectivity |

The differential partial agonist activity between cerebellar and spinal cord receptors can be attributed to several factors, including subunit composition differences, receptor stoichiometry variations, and the presence of accessory proteins that may influence receptor conformation. Alpha-6 subunit-containing receptors, which are highly enriched in cerebellar granule cells, show exceptional sensitivity to Cgs-9896 modulation, with some compounds in this structural class demonstrating up to 400-fold selectivity for alpha-6-containing receptors compared to other alpha subunit combinations [5] [6].

The mechanism underlying this tissue-specific partial agonism involves complex allosteric interactions between multiple binding sites on the gamma-aminobutyric acid type A receptor complex. At cerebellar receptors, Cgs-9896 appears to stabilize receptor conformations that favor enhanced gamma-aminobutyric acid responses, while at spinal cord receptors, the compound primarily competes with endogenous positive modulators without inducing conformational changes that enhance channel function [3] [4].

Subtype Selectivity in Benzodiazepine Receptor Modulation

Cgs-9896 demonstrates remarkable subtype selectivity in its modulation of benzodiazepine receptors, with distinct pharmacological profiles emerging across different alpha and beta subunit combinations. This selectivity profile positions the compound as a valuable tool for understanding receptor subtype-specific functions and as a potential template for developing therapeutically selective agents [5] [6].

The compound exhibits its most pronounced selectivity for alpha-6 subunit-containing receptors, particularly the alpha-6/beta-3/gamma-2 receptor subtype. At these receptors, Cgs-9896 functions as a highly selective positive allosteric modulator, with efficacy that can exceed 300% enhancement of gamma-aminobutyric acid responses [5] [6]. This selectivity is particularly significant given that alpha-6 subunit-containing receptors are predominantly localized to cerebellar granule cells and select populations of cochlear nucleus neurons, suggesting potential applications in disorders affecting these specific brain regions.

Alpha-1 subunit-containing receptors show moderate sensitivity to Cgs-9896 modulation, with the compound acting as a positive allosteric modulator at alpha-1/beta-3 interfaces. The enhancement of gamma-aminobutyric acid responses at these receptors is less pronounced than at alpha-6 receptors but still demonstrates significant functional modulation [5] [6]. Alpha-1 receptors are widely distributed throughout the central nervous system and are associated with sedative and anxiolytic effects of benzodiazepines, suggesting that Cgs-9896 may retain some of these classical benzodiazepine actions.

| Receptor Subtype | Binding Site | Modulation Type | Selectivity Index |

|---|---|---|---|

| α1β3 | α+/β- interface | Positive allosteric modulator | Moderate |

| α2β3 | α+/β- interface | Positive allosteric modulator | Moderate |

| α3β3γ2 | α+/β- + benzodiazepine site | Weak positive modulator | Low |

| α5β3 | α+/β- interface | Positive allosteric modulator | Moderate |

| α6β3γ2 | α+/β- + benzodiazepine site | Highly selective positive modulator | Very High |

Alpha-2 and alpha-3 subunit-containing receptors exhibit intermediate sensitivity to Cgs-9896, with the compound showing positive allosteric modulation at alpha-plus/beta-minus interfaces. At alpha-3/beta-3/gamma-2 receptors, Cgs-9896 demonstrates weak positive modulation through the classical benzodiazepine binding site, indicating that the compound can interact with both novel and classical binding sites depending on the receptor subtype [5] [6].

The beta subunit type also significantly influences Cgs-9896 selectivity, with beta-3 containing receptors showing the strongest response to compound modulation. Receptors containing beta-1 subunits demonstrate markedly reduced sensitivity to Cgs-9896, with weak allosteric modulation observed only at high concentrations [5] [6]. Beta-2 containing receptors show intermediate sensitivity, though the alpha-6/beta-2/gamma-2 combination still demonstrates significant selectivity compared to other alpha subunit combinations.

The molecular basis for this subtype selectivity appears to involve specific amino acid residues at the alpha-plus/beta-minus interface that create high-affinity binding sites for Cgs-9896. Structural studies suggest that the unique binding pocket geometry formed by alpha-6 and beta-3 subunits provides optimal complementarity for the pyrazoloquinoline scaffold of Cgs-9896, resulting in enhanced binding affinity and functional selectivity [5].